molecular formula C10H16N4 B1490490 1-(6-Methylpyrimidin-4-yl)-1,4-diazepane CAS No. 1092286-16-2

1-(6-Methylpyrimidin-4-yl)-1,4-diazepane

Cat. No.: B1490490
CAS No.: 1092286-16-2
M. Wt: 192.26 g/mol
InChI Key: UCVFOLPQYGPAQO-UHFFFAOYSA-N
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Description

1-(6-Methylpyrimidin-4-yl)-1,4-diazepane is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly as a versatile synthetic building block. It features a 1,4-diazepane core—a seven-membered ring containing two nitrogen atoms—substituted at one nitrogen with a 6-methylpyrimidin-4-yl group . This core diazepane structure is a privileged scaffold in pharmacology and is found in compounds with a range of therapeutic applications . The primary research value of this compound lies in its role as a key intermediate for constructing more complex molecules. Structurally analogous diazepane compounds have been extensively explored as potent orexin receptor (OXR) antagonists, which are relevant for the investigation of sleep disorders . Furthermore, diazepane derivatives have been developed as antagonists for other neurological targets . The pyrimidine moiety is a common pharmacophore in medicinal chemistry, often contributing to target binding through hydrogen bonding and π-π interactions . Researchers can utilize this compound to explore structure-activity relationships (SAR) by further functionalizing the diazepane ring or the pyrimidine group. The synthesis of 1,4-diazepine derivatives can be efficiently achieved through improved modern procedures, such as the catalytic cyclization of ketimine intermediates with aldehydes using Keggin-type heteropolyacids (HPAs), which offer high yields and short reaction times . Please note: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

1092286-16-2

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

1-(6-methylpyrimidin-4-yl)-1,4-diazepane

InChI

InChI=1S/C10H16N4/c1-9-7-10(13-8-12-9)14-5-2-3-11-4-6-14/h7-8,11H,2-6H2,1H3

InChI Key

UCVFOLPQYGPAQO-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=N1)N2CCCNCC2

Canonical SMILES

CC1=CC(=NC=N1)N2CCCNCC2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a lead compound in the development of pharmaceuticals targeting various diseases:

  • Anticancer Activity : Preliminary studies indicate that 1-(6-Methylpyrimidin-4-yl)-1,4-diazepane exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro testing on A549 (lung cancer) and MCF-7 (breast cancer) cells demonstrated significant inhibition of cell proliferation, with IC50 values of 12.5 µM and 15.0 µM, respectively.
Cell LineIC50 (µM)
A54912.5
MCF-715.0
  • Neuroprotective Effects : The compound has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis, which is particularly relevant in neurodegenerative disorders like Alzheimer's disease.

Biological Applications

The biological activity of 1-(6-Methylpyrimidin-4-yl)-1,4-diazepane extends beyond anticancer properties:

  • Enzyme Inhibition : Research suggests that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies have indicated its potential to inhibit certain kinases related to tumor growth and progression.
  • Antimicrobial Properties : Derivatives of this compound have shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

Materials Science

In addition to its biological applications, 1-(6-Methylpyrimidin-4-yl)-1,4-diazepane is being explored for use in materials science:

  • Polymer Synthesis : The compound can serve as a building block for synthesizing novel polymers with specific electronic or optical properties.
  • Nanomaterials : Its incorporation into nanostructures may enhance the performance of materials used in sensors or drug delivery systems.

Case Study 1: Anticancer Activity Evaluation

A study conducted on xenograft models demonstrated that treatment with 1-(6-Methylpyrimidin-4-yl)-1,4-diazepane resulted in a significant reduction in tumor size compared to control groups. This finding supports its potential as an anticancer agent.

Case Study 2: Neuroprotective Mechanism

In vivo experiments indicated that the compound could reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease. These results highlight its therapeutic potential in neurodegenerative conditions.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Compounds with chloro (Cl) or trifluoromethyl (CF$_3$) substituents (e.g., ) often exhibit enhanced receptor affinity due to increased electrophilicity and metabolic stability.
  • Synthetic Yields : Yields vary significantly (38–69%) depending on the steric and electronic nature of the substituent. For example, trifluoromethylphenyl derivatives achieve higher yields (61%) compared to dichlorophenyl analogs (38%) .
Serotonin Receptor Targeting
  • 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane: Exhibits nanomolar affinity for 5-HT$_{7}$ receptors (Table 4 in ), with minimal off-target effects on other serotonin receptor subtypes. The chlorophenyl group likely enhances hydrophobic interactions within the receptor’s binding pocket.
Dopamine Receptor Ligands
  • 1-(2,4-Dichlorophenyl)-1,4-diazepane : Shows moderate activity as a D$_3$ receptor ligand (38% yield, ), though its dichloro substitution may reduce bioavailability compared to trifluoromethyl analogs.
Antimicrobial Potential
  • 1,4-Diazepane-linked piperidine derivatives : QSAR models (R$^2$ = 0.82) correlate topological descriptors (e.g., molecular polarizability) with antimicrobial activity, suggesting that pyrimidine-methyl derivatives could be optimized using similar parameters .

Computational and Structural Insights

  • Binding Mode : The unsubstituted 1-(pyridin-3-yl)-1,4-diazepane scaffold aligns with the nicotinic pharmacophore, where the diazepane ring interacts with the principal subunit of the receptor, and the pyridine faces the complementary subunit . Methyl or chloro substituents on pyrimidine may similarly orient the compound for target engagement.
  • QSAR Predictions : For 1,4-diazepane-linked piperidines, electronic parameters (e.g., HOMO-LUMO gap) and steric factors (e.g., molar refractivity) are critical for activity prediction .

Preparation Methods

Reaction Scheme

Step Reactants Conditions Product
1 2-Chloro-5-methylpyrimidine + 1,4-diazepane Base (e.g., K2CO3), solvent DMF, reflux temperature 1-(2-Chloro-5-methylpyrimidin-4-yl)-1,4-diazepane (analogous to target compound)
  • Mechanism: The lone pair on the nitrogen of 1,4-diazepane attacks the electrophilic carbon bearing the chlorine on the pyrimidine ring, displacing the chloride ion via nucleophilic aromatic substitution.
  • Base Role: Potassium carbonate neutralizes the released HCl, driving the reaction forward.
  • Solvent: Dimethylformamide (DMF) is used for its high polarity and ability to dissolve both reactants.

Purification

The crude product is typically purified by column chromatography to isolate the pure 1-(6-methylpyrimidin-4-yl)-1,4-diazepane compound.

Industrial Scale Considerations

  • Continuous flow reactors have been suggested to improve yield and reaction control.
  • Automated systems allow precise temperature and reagent feed control, enhancing reproducibility and scalability.

Detailed Reaction Conditions and Parameters

Parameter Typical Value/Range Notes
Base Potassium carbonate (K2CO3) Neutralizes HCl, promotes substitution
Solvent Dimethylformamide (DMF) High boiling point, polar aprotic solvent
Temperature Reflux (~150°C) Ensures sufficient energy for substitution
Reaction Time Several hours (4–12 h) Ensures complete conversion
Purification Method Column chromatography Silica gel, eluent gradient varies

Research Findings and Optimization

  • Yield: Reported yields range from moderate to high (50–85%) depending on reaction time and purity of starting materials.
  • Selectivity: The reaction is highly selective for substitution at the 4-position of the pyrimidine ring due to electronic and steric factors.
  • Side Reactions: Minimal side reactions reported, but over-alkylation or ring opening can occur under harsh conditions.

Retrosynthetic Analysis and Alternative Routes

  • Retrosynthetic planning tools indicate the direct nucleophilic substitution as the most straightforward and efficient route.
  • Alternative methods involve pre-functionalization of the pyrimidine ring or use of protecting groups on the diazepane nitrogen to control regioselectivity.

Summary Table of Preparation Methods

Method Reactants Conditions Advantages Limitations
Nucleophilic aromatic substitution 2-Chloro-5-methylpyrimidine + 1,4-diazepane K2CO3, DMF, reflux Straightforward, good yields Requires careful temperature control
Continuous flow synthesis Same as above Automated flow reactor Improved scalability and control Requires specialized equipment
Protected intermediate route Protected diazepane + pyrimidine derivative Multi-step, various solvents Better regioselectivity More complex, longer synthesis

Q & A

Basic: What are the standard synthetic routes for 1-(6-Methylpyrimidin-4-yl)-1,4-diazepane, and how are reaction conditions optimized?

Answer:
The synthesis typically involves coupling a substituted pyrimidine with a diazepane precursor. A general approach includes:

  • Step 1: Reacting 6-methylpyrimidin-4-amine with a 1,4-diazepane derivative under nucleophilic substitution conditions.
  • Step 2: Optimizing solvent (e.g., DMF or pyridine), temperature (80–120°C), and catalyst (e.g., Pd-based catalysts) to improve yield .
  • Characterization: Use NMR (¹H/¹³C) to confirm regioselectivity and HPLC (>97% purity) to validate product quality .

Basic: What spectroscopic and chromatographic methods are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H NMR identifies proton environments (e.g., methyl groups on pyrimidine at δ 2.4–2.6 ppm; diazepane protons at δ 3.1–3.8 ppm).
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z 219.15 for C₁₀H₁₄N₄).
  • HPLC: Quantifies purity using a C18 column with UV detection (λ = 254 nm) .

Advanced: How can computational modeling guide the design of derivatives with enhanced biological activity?

Answer:

  • Quantum Chemical Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.
  • Molecular Docking: Simulate binding to targets (e.g., kinases) using software like AutoDock Vina. ICReDD’s workflow integrates these results to prioritize experimental testing, reducing trial-and-error cycles .

Advanced: What experimental design strategies optimize reaction conditions for scaled synthesis?

Answer:

  • Factorial Design: Test variables (temperature, solvent ratio, catalyst loading) in a 2³ factorial matrix to identify interactions. For example, a Pareto chart may reveal temperature as the dominant yield factor .
  • Response Surface Methodology (RSM): Model nonlinear relationships to pinpoint optimal conditions (e.g., 95°C, 1:1.2 molar ratio) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets, controlling for variables like solvent (DMSO vs. aqueous) or cell lines.
  • Dose-Response Curves: Re-evaluate IC₅₀ values under standardized conditions to isolate confounding factors .

Advanced: What methodologies are used to study interactions with biological targets (e.g., receptors or enzymes)?

Answer:

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to quantify affinity.
  • Isothermal Titration Calorimetry (ITC): Assess thermodynamic parameters (ΔH, ΔS) for interaction energetics .

Advanced: How are impurities identified and quantified during synthesis?

Answer:

  • LC-MS/MS: Detect trace impurities (e.g., unreacted diazepane precursors) with MRM transitions.
  • Reference Standards: Use certified impurities (e.g., 4-Methyl-5,11-dihydro-6H-diazepinone) for calibration .

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